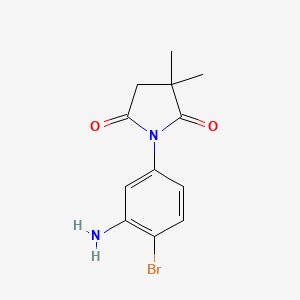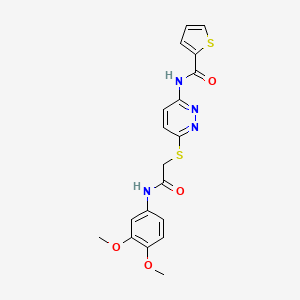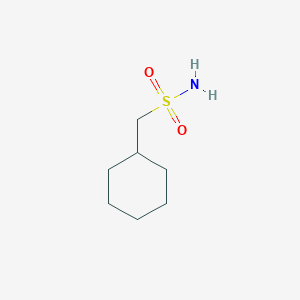
Cyclohexylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexylmethanesulfonamide is an organic compound with the chemical formula C7H15NO2S and a molecular weight of 177.26 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a cyclohexyl ring. This compound is typically found as a colorless or white solid and is soluble in various organic solvents such as ethanol and acetone .
準備方法
Cyclohexylmethanesulfonamide can be synthesized through the sulfonation of cyclohexylamine. One common method involves the reaction of cyclohexylamine with methanesulfonyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions typically involve maintaining a controlled temperature and ensuring anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. For instance, the use of continuous flow reactors can enhance the efficiency and scalability of the process .
化学反応の分析
Cyclohexylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Cyclohexylmethanesulfonamide has diverse applications in scientific research:
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of cyclohexylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways or cellular processes, leading to the desired biological effect .
類似化合物との比較
Cyclohexylmethanesulfonamide can be compared with other sulfonamide derivatives, such as methanesulfonamide and benzenesulfonamide. While all these compounds share the sulfonamide functional group, this compound is unique due to its cyclohexyl ring, which imparts different steric and electronic properties . This uniqueness can influence its reactivity, solubility, and biological activity.
Similar compounds include:
Methanesulfonamide (CH3SO2NH2): A simpler sulfonamide with a methane group.
Benzenesulfonamide (C6H5SO2NH2): Contains a benzene ring, offering different chemical properties and applications.
Sulfanilamide (C6H4(SO2NH2)NH2): A well-known sulfonamide used in the synthesis of sulfa drugs.
This compound’s distinct structure makes it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
cyclohexylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPGNAIPMMGCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4352-59-4 |
Source


|
| Record name | cyclohexylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

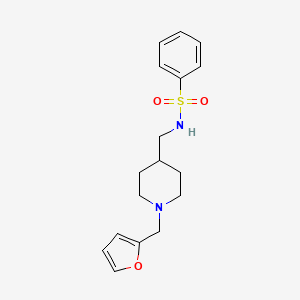
![4-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B2884925.png)
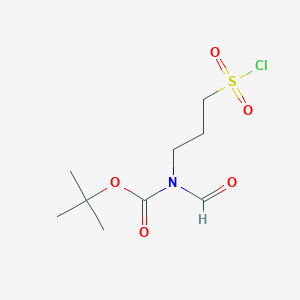
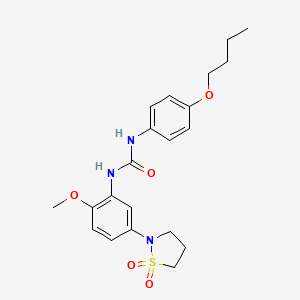
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2884928.png)
![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2884931.png)
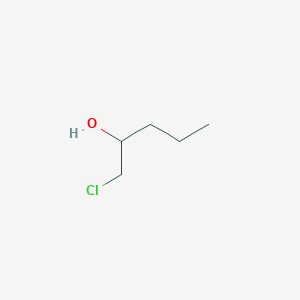
![(2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2884936.png)

![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethyl-6-methylphenyl)urea](/img/structure/B2884939.png)
![N-cyclopentyl-2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2884940.png)
